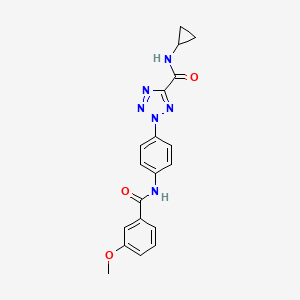![molecular formula C15H14N4O3S B2506090 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034357-84-9](/img/structure/B2506090.png)
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that might be expected from N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide. For instance, the first paper discusses a series of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which share a similar benzo[b]thiophene moiety . The second paper describes the synthesis of a thiazole derivative, which, like triazine, is a heterocyclic compound . These papers provide a foundation for understanding the synthesis, molecular structure, and potential reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of benzamide derivatives with various substituents on the benzamide ring . The process typically includes cyclization reactions, as seen in the synthesis of the thiazole derivative . Although the exact synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is not detailed, similar synthetic strategies could be employed, such as the use of cyclization to introduce the triazine ring and subsequent functionalization to attach the dimethoxy groups.
Molecular Structure Analysis
The molecular structure of compounds similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide often exhibits conformational disorder, as seen in the benzamide derivatives . The benzo[b]thiophene ring system can adopt different conformations, which may affect the overall molecular geometry and the potential for intermolecular interactions. The presence of substituents such as dimethoxy groups on the triazine ring would influence the electron distribution and steric hindrance, potentially impacting the molecule's reactivity and crystal packing.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the triazine and benzo[b]thiophene moieties. The triazine ring is known for its reactivity towards nucleophiles due to the electron-deficient nature of the nitrogen atoms . The benzo[b]thiophene moiety could participate in electrophilic aromatic substitution reactions, depending on the electronic effects of the attached carboxamide group. The dimethoxy substituents would be expected to be electron-donating, which could further modulate the reactivity of the triazine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide would be influenced by its molecular structure. The presence of hydrogen bond donors and acceptors, such as the carboxamide group, could lead to specific supramolecular arrangements in the solid state, as observed in the benzamide derivatives . The solubility, melting point, and other physical properties would be affected by the molecular conformation and the nature of intermolecular interactions. The electronic properties, such as UV-Vis absorption and fluorescence, would be determined by the conjugated system and the presence of electron-donating and withdrawing groups.
Applications De Recherche Scientifique
Efficient Condensing Agent for Amides and Esters Synthesis
One of the primary applications of compounds related to "N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide" is as an efficient condensing agent. The synthesis and characterization of similar compounds have demonstrated their utility in the formation of amides and esters. This process is facilitated through the condensation of carboxylic acids and amines, offering a practical method due to its effectiveness under atmospheric conditions and the ease of by-product removal. Such compounds have been utilized in the synthesis of various organic molecules, indicating their versatility in organic synthesis (Kunishima et al., 1999).
Novel Heterocyclic Compounds for Anti-inflammatory and Analgesic Applications
Research into novel benzodifuranyl and triazines derived from compounds similar to "N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide" has shown promising anti-inflammatory and analgesic properties. These compounds have been developed through various synthetic pathways and have demonstrated significant activity as cyclooxygenase inhibitors. Their application extends to the development of new pharmaceutical agents, showcasing the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).
Synthesis of Aromatic Polyamides
Another significant application area is in the synthesis of aromatic polyamides containing s-triazine rings with thiophenoxy linkages. These polyamides, synthesized from diacids related to the compound , exhibit good solubility and thermal stability, making them suitable for advanced material applications. The inherent viscosities and solubility in various solvents of these polyamides suggest their potential use in creating high-performance polymers (Pal et al., 2005).
Antimicrobial Evaluation and Docking Studies
Compounds structurally related to "N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide" have been synthesized and evaluated for their antimicrobial properties. These studies have also included docking analyses to understand the molecular interactions responsible for their activity. Such research points towards the utility of these compounds in developing new antimicrobial agents, highlighting their importance in medical chemistry and drug design (Talupur et al., 2021).
Corrosion Inhibitors for Carbon Steel
Lastly, derivatives of benzothiazole, structurally similar to the target compound, have been synthesized and studied for their corrosion inhibiting effects on carbon steel in acidic solutions. These studies have demonstrated the potential of such compounds in industrial applications, offering a novel approach to protecting metals against corrosion (Hu et al., 2016).
Safety And Hazards
Orientations Futures
Research on DMTMM continues to explore its applications beyond peptide synthesis. Investigating its compatibility with various functional groups and optimizing reaction conditions could lead to broader synthetic applications .
: Sigma-Aldrich Product Information : Synthesis, characterization and evaluation of 1,3,5-triazine derivatives as potential antimicrobial agents
Propriétés
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-21-14-17-12(18-15(19-14)22-2)8-16-13(20)11-7-9-5-3-4-6-10(9)23-11/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMBBVXGXOWEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)


![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2506023.png)
![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

![(4,4-Difluorocyclohexyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2506026.png)

![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)